4-(But-3-en-2-yl)thiomorpholine-3-carboxylic acid
CAS No.:
Cat. No.: VC17225310
Molecular Formula: C9H15NO2S
Molecular Weight: 201.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15NO2S |
|---|---|
| Molecular Weight | 201.29 g/mol |
| IUPAC Name | 4-but-3-en-2-ylthiomorpholine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H15NO2S/c1-3-7(2)10-4-5-13-6-8(10)9(11)12/h3,7-8H,1,4-6H2,2H3,(H,11,12) |
| Standard InChI Key | ILKLCHZOKCCZGF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C=C)N1CCSCC1C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a six-membered thiomorpholine ring (containing one sulfur and one nitrogen atom) substituted at position 4 with a but-3-en-2-yl group and at position 3 with a carboxylic acid group. The IUPAC name, 4-but-3-en-2-ylthiomorpholine-3-carboxylic acid, reflects this substitution pattern.
Table 1: Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1544096-44-7 | |
| Molecular Formula | C₉H₁₅NO₂S | |
| Molecular Weight | 201.29 g/mol | |
| SMILES | CC(C=C)N1CCSCC1C(=O)O | |
| InChIKey | ILKLCHZOKCCZGF-UHFFFAOYSA-N |
The thiomorpholine core confers conformational flexibility, while the unsaturated butenyl group introduces reactivity toward electrophilic addition or cycloaddition .
Synthesis and Characterization
Table 2: Representative Photoredox Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Photocatalyst | Ru(bpy)₃²⁺ |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Base | DIPEA |
| Light Source | Visible Light (450 nm) |
| Reaction Time | 24 hours |
Traditional Heterocyclic Synthesis
Conventional methods likely involve:
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Thiomorpholine Ring Formation: Cyclization of β-amino thiols with aldehydes or ketones.
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Substituent Introduction: Alkylation at position 4 using but-3-en-2-yl halides.
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Carboxylic Acid Functionalization: Oxidation of hydroxymethyl groups or hydrolysis of nitriles.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the thiomorpholine scaffold and substituent positions.
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 201.29.
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Infrared Spectroscopy (IR): Carboxylic acid C=O stretch (~1700 cm⁻¹) and S-C-N vibrations (600–800 cm⁻¹).
Physicochemical Properties
Stability and Solubility
While experimental data are sparse, thiomorpholine derivatives generally exhibit:
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Moderate Water Solubility: Due to the carboxylic acid group.
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Lipophilicity: LogP ~1.5–2.5 (estimated), influenced by the butenyl group.
Thermal Properties
No melting or boiling points are reported, but analogous compounds decompose above 200°C .
Biological Activity and Hypothetical Applications
Anticancer Mechanisms
The butenyl group may enable Michael addition to cellular thiols, inhibiting redox-sensitive proteins like thioredoxin reductase.
Table 3: Comparative Bioactivity of Thiomorpholine Derivatives
| Compound | Activity (IC₅₀) | Target Organism/Cell Line |
|---|---|---|
| N-Boc-thiomorpholine-3-COOH | 12 µM (Antibacterial) | S. aureus |
| 4-Methylthiomorpholine | 8 µM (Cytotoxic) | HeLa Cells |
Drug Delivery Applications
The carboxylic acid group facilitates conjugation to nanoparticles or polymers, enhancing bioavailability.
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